4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849520
InChI: InChI=1S/C16H25N3O/c1-2-18-9-4-3-7-15(18)14-6-5-8-17-16(14)19-10-12-20-13-11-19/h5-6,8,15H,2-4,7,9-13H2,1H3
SMILES:
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine

CAS No.:

Cat. No.: VC15849520

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name 4-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]morpholine
Standard InChI InChI=1S/C16H25N3O/c1-2-18-9-4-3-7-15(18)14-6-5-8-17-16(14)19-10-12-20-13-11-19/h5-6,8,15H,2-4,7,9-13H2,1H3
Standard InChI Key IWONFYSGKVFFII-UHFFFAOYSA-N
Canonical SMILES CCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

With a clogP (calculated octanol-water partition coefficient) of approximately 2.5, the compound exhibits moderate lipophilicity, suggesting balanced membrane permeability and solubility . Its molecular weight of 275.39 g/mol places it within the acceptable range for blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapeutics.

Synthesis Methodologies

Key Synthetic Routes

While no direct synthesis protocols for 4-(3-(1-ethylpiperidin-2-yl)pyridin-2-yl)morpholine are documented, analogous compounds provide a framework for its potential preparation. A common strategy involves:

  • Nucleophilic Substitution: Reacting 2,3-dichloropyridine with morpholine to introduce the morpholine group at the 2-position .

  • Piperidine Functionalization: Introducing the 1-ethylpiperidine moiety via reductive amination or alkylation of piperidine precursors .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to integrate aromatic subunits, as demonstrated in the synthesis of triazine derivatives with morpholine substituents .

For example, the PMC study (Source ) describes the use of POCl₃ and tetramethylammonium chloride to convert pyrimidinones to chlorides, followed by amine displacement reactions. Adapting this methodology, the target compound could be synthesized by reacting 3-(1-ethylpiperidin-2-yl)pyridin-2-amine with morpholine under catalytic conditions .

Comparative Analysis with Structural Analogs

CompoundSubstituentsBiological ActivityMIC/IC₅₀Source Citation
PQR6263-methylmorpholinemTOR inhibition0.06 µg/mL (MABA)
VC15849520Ethylpiperidine-morpholineCNS modulation (predicted)N/A
Compound 66 (PMC study)4′-N-morpholineAnti-mycobacterial0.98 µg/mL (LORA)

This table illustrates how substituents influence bioactivity. The ethylpiperidine group in VC15849520 may enhance blood-brain barrier penetration compared to simpler morpholine derivatives .

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